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molecular formula C9H18N2O3 B3210179 Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 106244-76-2

Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B3210179
M. Wt: 202.25 g/mol
InChI Key: MEHDPHFVOFBZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04749702

Procedure details

A mixture of 73 parts of ethyl 4-hydroxy-4-(nitromethyl)-1-piperidinecarboxylate, 400 parts of methanol and 150 parts of acetic acid was hydrogenated in the Parr-apparatus with 5 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. To the residue was added crushed ice and the whole was alkalized with potassium hydroxide. The aqueous phase was salted out with potassium carbonate and the product was extracted with benzene. The extract was dried, filtered and evaporated, yielding 63.5 parts of ethyl 4-(aminomethyl)-4-hydroxy-1-piperidinecarboxylate; mp. ±82° C. (intermediate 6).
[Compound]
Name
73
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-hydroxy-4-(nitromethyl)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH2:13][N+:14]([O-])=O)[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.CO.[H][H]>[Pd].C(O)(=O)C>[NH2:14][CH2:13][C:2]1([OH:1])[CH2:3][CH2:4][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:7]1

Inputs

Step One
Name
73
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 4-hydroxy-4-(nitromethyl)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(CCN(CC1)C(=O)OCC)C[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
To the residue was added
CUSTOM
Type
CUSTOM
Details
crushed ice
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with benzene
CUSTOM
Type
CUSTOM
Details
The extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NCC1(CCN(CC1)C(=O)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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